1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
The compound 1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted at the 1-position with a 2-chloro-6-fluorobenzyl group and at the 3-position with a 1,2,4-oxadiazole ring bearing a pyridin-4-yl moiety. This structure combines pharmacophoric elements common in medicinal chemistry:
- Pyridin-2(1H)-one: A heterocyclic scaffold known for bioactivity in kinase inhibition and antimicrobial applications.
- 2-Chloro-6-fluorobenzyl group: Enhances lipophilicity and metabolic stability due to halogen atoms.
- 1,2,4-Oxadiazole: A bioisostere for esters or amides, improving stability and binding interactions.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c20-15-4-1-5-16(21)14(15)11-25-10-2-3-13(19(25)26)18-23-17(24-27-18)12-6-8-22-9-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNUCQKYTPRRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.
Introduction of the Chlorofluorobenzyl Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a 2-chloro-6-fluorobenzyl group, often using nucleophilic substitution reactions.
Formation of the Pyridinyloxadiazole Moiety: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids, followed by coupling with the pyridine ring.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorofluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of the target compound with analogs from literature:
Key Observations :
- The target compound’s 2-chloro-6-fluorobenzyl group may confer greater metabolic resistance compared to the benzyloxy group in , which is prone to oxidative cleavage.
- The 1,2,4-oxadiazole moiety enhances rigidity and π-π stacking vs. the hydroxyethyl group in , which introduces conformational flexibility.
Pharmacological Implications (Hypothetical)
While direct activity data are unavailable, structural comparisons suggest:
- Target Compound : The oxadiazole-pyridine hybrid may enhance binding to ATP pockets in kinases, similar to FDA-approved kinase inhibitors (e.g., imatinib).
- Imidazopyridine Analog : The chloro-methyl substitution could favor penetration of the blood-brain barrier, suggesting CNS applications.
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound featuring a pyridine and oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.15 g/mol. The presence of halogen substituents (chlorine and fluorine) is significant as these groups can enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles, including those similar to this compound, exhibit substantial antimicrobial properties. For instance, compounds containing oxadiazole rings have shown enhanced activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.125 µg/mL |
| Compound B | Escherichia coli | 6.25 µg/mL |
| This compound | Staphylococcus aureus | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving human cell lines (e.g., L929 fibroblasts) showed that certain derivatives exhibited low cytotoxicity at therapeutic concentrations . The compound's structure suggests a favorable interaction with cellular targets without inducing significant cell death.
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 200 | 68 |
| 100 | 92 |
| 50 | 96 |
| 25 | 103 |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in bacterial growth and proliferation. The oxadiazole moiety is known to disrupt metabolic pathways in bacteria, leading to cell death .
Case Studies
A recent study synthesized several oxadiazole derivatives and evaluated their biological activities. Among these compounds, one derivative demonstrated potent antibacterial activity comparable to established antibiotics like ciprofloxacin . This highlights the potential of oxadiazole-containing compounds in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
